2-(Difluoromethyl)-3-methylbenzoic acid
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Overview
Description
2-(Difluoromethyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid framework. One common method is the difluoromethylation of 3-methylbenzoic acid using difluoromethylating agents such as ClCF2H in the presence of a base. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of novel difluoromethylating reagents and catalysts can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-substituted carboxylic acids, while reduction can produce difluoromethyl-substituted alcohols .
Scientific Research Applications
2-(Difluoromethyl)-3-methylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique difluoromethyl group can impart desirable properties to target compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-3-methylbenzoic acid: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
3-Methylbenzoic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-(Difluoromethyl)benzoic acid: Similar structure but without the methyl group on the benzene ring.
Uniqueness
2-(Difluoromethyl)-3-methylbenzoic acid is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and interactions with biological targets. The difluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
2-(difluoromethyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4,8H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKNENPMXJFRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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